molecular formula C6H8O4 B13800119 3-Furancarboxylicacid,tetrahydro-5-oxo-,methylester,(3R)-(9CI)

3-Furancarboxylicacid,tetrahydro-5-oxo-,methylester,(3R)-(9CI)

Cat. No.: B13800119
M. Wt: 144.12 g/mol
InChI Key: YPVWDFLEJHZAHZ-SCSAIBSYSA-N
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Description

3-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester, (3R)-(9CI) is a chemical compound with the molecular formula C6H8O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with a carboxylic acid ester group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-Furancarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another synthetic route involves the reduction of 3-Furancarboxylic acid, tetrahydro-5-oxo- using a reducing agent such as sodium borohydride, followed by esterification with methanol. This method provides a high yield of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 3-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester may involve continuous flow processes to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-Furancarboxylic acid, tetrahydro-5-oxo-.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Furancarboxylic acid, tetrahydro-5-oxo-.

    Reduction: 3-Furancarboxylic acid, tetrahydro-5-hydroxy-, methyl ester.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

3-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The ketone group may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid, tetrahydro-5-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    3-Furancarboxylic acid, tetrahydro-5-oxo-: Lacks the ester group, making it less reactive in certain reactions.

Uniqueness

3-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

methyl (3R)-5-oxooxolane-3-carboxylate

InChI

InChI=1S/C6H8O4/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

YPVWDFLEJHZAHZ-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)OC1

Canonical SMILES

COC(=O)C1CC(=O)OC1

Origin of Product

United States

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